Patent-Claimed Fibrosis Inhibition: 2-Hydroxymethyl-5-Methoxy Substitution vs. Unsubstituted or Monosubstituted 4-Pyridones
Patent filings explicitly claim that oxopyridine derivatives bearing a 2-hydroxymethyl (or 2-methyl) substituent together with a 5-methoxy group are novel inhibitors of animal tissue fibrosis [1]. The generic Markush structure requires R1 = hydrogen, methyl, or hydroxymethyl; R2 = hydrogen or methoxy; R3 = hydroxy or methoxy. Methyl 4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate satisfies R1 = hydroxymethyl, R2 = methoxy, and R3 = methoxy, representing the most polar, hydrogen-bond-rich embodiment within the claimed scope. Unsubstituted pyridones (R1 = H, R2 = H) and mono-substituted analogs (e.g., only 5-methoxy) are outside the optimal antifibrotic pharmacophore claimed.
| Evidence Dimension | Fibrosis inhibitory activity (patent-claimed pharmacophore) |
|---|---|
| Target Compound Data | 2-hydroxymethyl-5-methoxy-4-oxopyridine core with acetamido-benzoate tail; specifically claimed as an inhibitor of animal tissue fibrosis [1] |
| Comparator Or Baseline | Unsubstituted 4-pyridone or 5-methoxy-4-pyridone (lacking 2-hydroxymethyl); not claimed for fibrosis inhibition |
| Quantified Difference | Qualitative binary classification: patented antifibrotic vs. not patented for this indication |
| Conditions | Patent disclosure (EPO data); fibrosis animal model implied |
Why This Matters
For research programs targeting tissue fibrosis, this compound provides a patented, structurally defined starting point with a claimed therapeutic rationale, whereas generic 4-pyridones lack this documented disease-relevant activity.
- [1] European Patent Office. Bibliographic data: compound of formula wherein R1 is hydrogen, methyl or hydroxymethyl, R2 is hydrogen or methoxy, R3 is hydroxy or methoxy, and R4 is hydrogen or a group is novel, and the compound is of use as inhibitors of animal tissue fibrosis or biochemical reagents. https://data.epo.org (accessed 2026-05-09). View Source
